Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Description
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted with a phenyl group at position 3, a methylsulfonyl group at position 4, and an ethyl acetate moiety at position 1.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-(4-methylsulfonyl-6-oxo-3-phenylpyridazin-1-yl)acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-14(19)10-17-13(18)9-12(23(2,20)21)15(16-17)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
ROGHFIMDUITOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridazine precursor with ethyl acetate under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, which can modulate the activity of its targets. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Variations at Position 4
The methylsulfonyl group at position 4 distinguishes the target compound from analogs with different substituents:
Key Observations :
Substituent Variations at Position 6
The 6-oxo group in the target compound contrasts with thioxo (S=O) analogs:
Key Observations :
Styryl and Vinyl Derivatives
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate (CAS 58522-61-5) features a styryl group (E-configuration) at position 3, altering conjugation and electronic properties:
Key Observations :
Physicochemical Data
Corrosion Inhibition
Pharmacological Potential
- Anticonvulsants : Chlorobenzyl-substituted analogs highlight the role of substituents in CNS-targeted activity .
Biological Activity
Ethyl 2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical formula: C₁₅H₁₆N₂O₅S. Its structure features a pyridazine ring with a methylsulfonyl group and an ethyl acetate moiety, contributing to its biological properties. The synthesis typically involves multi-step reactions starting from appropriate precursors, including phenylhydrazine derivatives and carbonyl compounds.
Antimicrobial Activity
Ethyl 2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has shown promising antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including ethyl 2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, exhibit significant antitumor effects. In particular, studies have demonstrated cytotoxic effects on various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest in G2/M phase |
| A549 | 20 | Inhibition of angiogenesis |
The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a potential therapeutic agent in oncology.
Anti-inflammatory Properties
Ethyl 2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate also exhibits anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers significantly.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyridazine derivatives, including ethyl 2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. The results indicated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
- Antitumor Activity Assessment : Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with ethyl 2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
